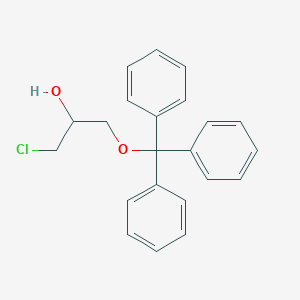

1-Chloro-3-O-trityl-2-propanol

Descripción general

Descripción

1-Chloro-3-O-trityl-2-propanol is a chemical compound with the molecular formula C22H21ClO2 It is characterized by the presence of a chloro group, a triphenylmethoxy group, and a hydroxyl group attached to a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-O-trityl-2-propanol typically involves the reaction of 1-chloro-3-propanol with triphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the triphenylmethoxy group. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-O-trityl-2-propanol undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Products include ketones or aldehydes.

Reduction Reactions: Products include alcohols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Protecting Group for Alcohols

The primary application of 1-chloro-3-O-trityl-2-propanol is as a protecting group for primary alcohols during chemical synthesis. Protecting groups are essential in multi-step syntheses where selective reactions are required. The trityl group can be easily introduced and removed under mild acidic conditions, making it suitable for protecting sensitive functional groups without causing degradation .

Nucleoside Chemistry

In nucleoside chemistry, this compound is used to protect the 5'-hydroxy function of nucleosides. The protection allows for subsequent reactions at other positions without interfering with the nucleoside's integrity. This application is crucial in synthesizing modified nucleotides and oligonucleotides for therapeutic purposes .

Carbohydrate Chemistry

The compound also finds applications in carbohydrate chemistry, where it serves as a protective group for hydroxyl functionalities on sugars. This protection enables selective glycosylation reactions, facilitating the synthesis of complex carbohydrates and glycoconjugates which are important in biological research and drug development .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Tritylation Efficiency : A study demonstrated an efficient approach to tritylation using this compound, showcasing its ability to selectively protect primary alcohols over secondary ones. This selectivity is vital for synthesizing complex molecules where functional group compatibility is critical .

- Antitumor Activity Investigations : In research focused on developing kinesin spindle protein inhibitors, derivatives of tritylated compounds exhibited significant antitumor activity in vitro. This suggests that this compound derivatives could be explored further for their potential therapeutic applications in cancer treatment .

Data Summary Table

The following table summarizes key properties and applications of this compound:

| Property/Application | Description |

|---|---|

| Chemical Structure | Tritylated alcohol with a chlorine substituent |

| Primary Use | Protecting group for alcohols |

| Synthesis Method | Reaction with trityl chloride |

| Applications | Nucleoside synthesis, carbohydrate chemistry |

| Removal Conditions | Mild acidic conditions |

| Research Findings | Effective in enhancing yields and selectivity in organic synthesis |

Mecanismo De Acción

The mechanism of action of 1-Chloro-3-O-trityl-2-propanol involves its interaction with specific molecular targets. The chloro group and the triphenylmethoxy group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-3-methoxypropan-2-ol: Similar structure but with a methoxy group instead of a triphenylmethoxy group.

1-Chloro-3-(phenylmethoxy)propan-2-ol: Similar structure but with a phenylmethoxy group instead of a triphenylmethoxy group.

Uniqueness

1-Chloro-3-O-trityl-2-propanol is unique due to the presence of the bulky triphenylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Actividad Biológica

1-Chloro-3-O-trityl-2-propanol (CAS No. 69161-74-6) is a chemical compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a chloro group, a triphenylmethoxy group, and a hydroxyl group attached to a propane backbone. The presence of the bulky triphenylmethoxy group imparts unique steric and electronic properties, enhancing its reactivity and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives that may exhibit distinct biological properties. Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with proteins and other macromolecules .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related tritylated compounds have demonstrated their effectiveness against various bacterial strains, including antibiotic-resistant species. The mechanism often involves disrupting bacterial membrane integrity, leading to cell lysis .

Antioxidant Properties

The antioxidant potential of this compound has also been assessed. Compounds with similar structures have shown the ability to scavenge free radicals and inhibit oxidative stress in cellular models. This property is crucial for developing therapeutic agents aimed at mitigating oxidative damage in diseases such as cancer and neurodegenerative disorders .

Antiproliferative Effects

In vitro studies have explored the antiproliferative effects of this compound on various cancer cell lines. These studies suggest that the compound may inhibit cell growth through mechanisms involving cell cycle arrest and apoptosis induction. The specific pathways affected can vary depending on the cellular context and concentration of the compound used .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in Clinical Microbiology evaluated the antimicrobial efficacy of tritylated compounds similar to this compound. The results indicated that these compounds significantly reduced colony-forming units (CFUs) of resistant bacterial strains within minutes of exposure, demonstrating rapid bactericidal activity .

Propiedades

IUPAC Name |

1-chloro-3-trityloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClO2/c23-16-21(24)17-25-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24H,16-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNDAHXJEUZARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502276 | |

| Record name | 1-Chloro-3-(triphenylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69161-74-6 | |

| Record name | 1-Chloro-3-(triphenylmethoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69161-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(triphenylmethoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.